molecular formula C23H21ClFN3O3 B254335 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

Cat. No. B254335
M. Wt: 441.9 g/mol
InChI Key: UMGQFUMWYVMXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). This molecule has gained attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

Mechanism of Action

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide targets BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various diseases, including cancer and autoimmune disorders. By inhibiting BTK, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide blocks the BCR signaling pathway, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. In preclinical studies, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit the growth of B-cell malignancies. 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has also been shown to reduce the production of pro-inflammatory cytokines in autoimmune disorders, leading to the suppression of the immune response.

Advantages and Limitations for Lab Experiments

The main advantage of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is its potent inhibitory effect on BTK, which makes it a promising therapeutic agent for various diseases. However, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has some limitations for lab experiments. Firstly, the low yield of the synthesis method makes it difficult to obtain large quantities of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide for in vivo studies. Secondly, the lack of selectivity of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide for BTK may result in off-target effects, leading to unwanted side effects.

Future Directions

There are several future directions for the research and development of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide. Firstly, the optimization of the synthesis method to improve the yield and scalability of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is needed. Secondly, the development of more selective BTK inhibitors that can minimize off-target effects is required. Thirdly, the investigation of the combination therapy of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance. Lastly, the clinical trials of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide in various diseases, including cancer and autoimmune disorders, are needed to evaluate its safety and efficacy in humans.
Conclusion
4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is a small molecule inhibitor that targets BTK and has potential as a therapeutic agent for various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide have been discussed in this paper. The research and development of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide may lead to the discovery of new treatments for cancer and autoimmune disorders.

Synthesis Methods

The synthesis of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide involves a multi-step process that includes the reaction of 4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-ylamine with 2-fluoro-4-nitrobenzoic acid, followed by reduction and acylation. The final product is obtained through crystallization and purification. The yield of this synthesis method is reported to be 23%.

Scientific Research Applications

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases. In preclinical studies, 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

properties

Product Name

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

Molecular Formula

C23H21ClFN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C23H21ClFN3O3/c24-19-20(23(31)28(22(19)30)16-6-2-1-3-7-16)26-15-12-10-14(11-13-15)21(29)27-18-9-5-4-8-17(18)25/h4-5,8-13,16,26H,1-3,6-7H2,(H,27,29)

InChI Key

UMGQFUMWYVMXAW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.